molecular formula C8H11N3O2S2 B14468235 4-(Carbamothioylamino)-3-methylbenzene-1-sulfonamide CAS No. 66121-80-0

4-(Carbamothioylamino)-3-methylbenzene-1-sulfonamide

Cat. No.: B14468235
CAS No.: 66121-80-0
M. Wt: 245.3 g/mol
InChI Key: JMBCYOUZBJTGBA-UHFFFAOYSA-N
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Description

4-(Carbamothioylamino)-3-methylbenzene-1-sulfonamide is a chemical compound characterized by its unique structure, which includes a sulfonamide group, a methyl group, and a carbamothioylamino group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Carbamothioylamino)-3-methylbenzene-1-sulfonamide typically involves the reaction of 3-methylbenzenesulfonyl chloride with thiourea under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and advanced purification techniques such as distillation and crystallization are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Carbamothioylamino)-3-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfonic acids, amines, and substituted benzene derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(Carbamothioylamino)-3-methylbenzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(Carbamothioylamino)-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking their function. This inhibition can lead to various biological effects, such as antimicrobial activity by targeting bacterial enzymes.

Comparison with Similar Compounds

Similar Compounds

    4-Carboxyphenylthiourea: Similar in structure but with a carboxy group instead of a sulfonamide group.

    4-(Carbamothioylamino)-3-methylbenzoic acid: Contains a carboxylic acid group instead of a sulfonamide group.

Uniqueness

4-(Carbamothioylamino)-3-methylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonamide group is particularly important for its potential therapeutic applications, distinguishing it from other similar compounds.

Properties

CAS No.

66121-80-0

Molecular Formula

C8H11N3O2S2

Molecular Weight

245.3 g/mol

IUPAC Name

(2-methyl-4-sulfamoylphenyl)thiourea

InChI

InChI=1S/C8H11N3O2S2/c1-5-4-6(15(10,12)13)2-3-7(5)11-8(9)14/h2-4H,1H3,(H3,9,11,14)(H2,10,12,13)

InChI Key

JMBCYOUZBJTGBA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N)NC(=S)N

Origin of Product

United States

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